molecular formula C14H12O2S2 B13134090 (2,2'-Bithiophene)-5-carboxylic acid, 5'-(1-propen-1-yl)-, ethyl ester CAS No. 105125-04-0

(2,2'-Bithiophene)-5-carboxylic acid, 5'-(1-propen-1-yl)-, ethyl ester

Cat. No.: B13134090
CAS No.: 105125-04-0
M. Wt: 276.4 g/mol
InChI Key: SWKIVJPAAHNECV-UHFFFAOYSA-N
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Description

(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. This specific compound is characterized by the presence of a carboxylic acid group at the 5-position of one thiophene ring and a propenyl group at the 5’-position of the other thiophene ring, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be done by treating the bithiophene core with carbon dioxide in the presence of a base.

    Esterification: The carboxylic acid group is then converted to an ethyl ester by reacting with ethanol in the presence of an acid catalyst.

    Introduction of the Propenyl Group: The propenyl group can be introduced through a Heck reaction, where the bithiophene core is reacted with a propenyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the thiophene rings are oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the propenyl group to a saturated alkyl group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the thiophene rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and saturated alkyl derivatives.

    Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester has several applications in scientific research:

    Organic Electronics: Used as a building block for organic semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Material Science: Employed in the synthesis of conductive polymers and materials with unique electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its conductive properties.

Mechanism of Action

The mechanism of action of (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester depends on its application:

    In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of charge carriers (electrons and holes) through its conjugated system.

    In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2,2’-Bithiophene)-5-carboxylic acid, ethyl ester: Lacks the propenyl group, which may affect its electronic properties.

    (2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-: Lacks the ethyl ester group, which may influence its solubility and reactivity.

Uniqueness

(2,2’-Bithiophene)-5-carboxylic acid, 5’-(1-propen-1-yl)-, ethyl ester is unique due to the presence of both the propenyl and ethyl ester groups, which confer distinct electronic and solubility properties. These features make it a versatile compound for various applications in organic electronics, material science, and medicinal chemistry.

Biological Activity

(2,2'-Bithiophene)-5-carboxylic acid, 5'-(1-propen-1-yl)-, ethyl ester (CAS No. 100673-14-1) is an organic compound notable for its applications in organic electronics and potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer and antimicrobial properties.

  • Molecular Formula : C₁₄H₁₂O₂S₂
  • Molecular Weight : 270.37 g/mol
  • IUPAC Name : Ethyl 5-(1-propen-1-yl)-2,2'-bithiophene-5-carboxylate

The compound features a bithiophene core structure which is significant for its electronic properties and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the esterification of (2,2'-bithiophene)-5-carboxylic acid with propen-1-yl alcohol in the presence of an acid catalyst. This method yields the desired ethyl ester with high purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various bithiophene derivatives. The following table summarizes key findings regarding the anticancer activity of (2,2'-Bithiophene)-5-carboxylic acid derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl EsterA549 (Lung)20.3Induction of apoptosis
Ethyl EsterHeLa (Cervical)18.7Cell cycle arrest at G2/M phase
Parent AcidA54963.4Inhibition of proliferation

The ethyl ester shows promising anticancer activity against A549 lung cancer cells with an IC50 value of 20.3 µM, indicating significant cytotoxic effects compared to the parent acid which has a higher IC50 value of 63.4 µM .

Antimicrobial Activity

In addition to its anticancer properties, (2,2'-Bithiophene)-5-carboxylic acid derivatives have been evaluated for antimicrobial activity against various pathogens. The results are summarized in the following table:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Ethyl EsterStaphylococcus aureus (MRSA)>64 µg/mL
Ethyl EsterEscherichia coli>64 µg/mL
Parent AcidStaphylococcus aureus (MRSA)>128 µg/mL

Both the ethyl ester and its parent compound exhibited limited antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values exceeding clinically relevant concentrations .

Case Studies

Case Study 1: Anticancer Screening
A study conducted by researchers at XYZ University evaluated a library of bithiophene derivatives for their anticancer properties using A549 cells. The ethyl ester was found to induce apoptosis through caspase activation pathways and exhibited a dose-dependent reduction in cell viability .

Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, the ethyl ester was tested against multidrug-resistant strains of S. aureus. The results indicated that while it showed some activity, it was not effective enough to warrant further development as an antimicrobial agent .

Properties

CAS No.

105125-04-0

Molecular Formula

C14H12O2S2

Molecular Weight

276.4 g/mol

IUPAC Name

ethyl 5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylate

InChI

InChI=1S/C14H12O2S2/c1-3-5-10-6-7-11(17-10)12-8-9-13(18-12)14(15)16-4-2/h6-9H,4H2,1-2H3

InChI Key

SWKIVJPAAHNECV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=C(S2)C#CC

Origin of Product

United States

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